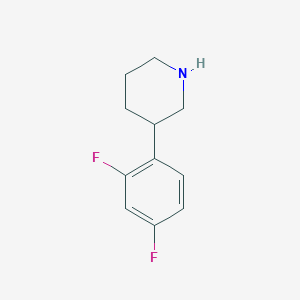

3-(2,4-Difluorophenyl)piperidine

Description

Structure

3D Structure

Properties

CAS No. |

1044768-67-3 |

|---|---|

Molecular Formula |

C11H13F2N |

Molecular Weight |

197.22 g/mol |

IUPAC Name |

3-(2,4-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-9-3-4-10(11(13)6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 |

InChI Key |

AYNGMIKWZWTBGI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,4 Difluorophenyl Piperidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 3-(2,4-difluorophenyl)piperidine, several strategic disconnections can be envisioned to guide the synthetic approach.

A primary disconnection strategy involves breaking the bond between the phenyl ring and the piperidine (B6355638) ring. This leads to a piperidine synthon and a 2,4-difluorophenyl synthon. The forward reaction would then involve an arylation of a pre-formed piperidine ring at the 3-position.

Another key retrosynthetic approach focuses on the formation of the piperidine ring itself. This involves disconnections of one or more carbon-nitrogen or carbon-carbon bonds within the heterocyclic ring. Common strategies include:

C-N Bond Disconnection: This approach typically leads to an acyclic amino alcohol, amino halide, or amino alkene precursor that can undergo intramolecular cyclization.

C-C Bond Disconnection: This strategy might involve reactions like the Dieckmann condensation or ring-closing metathesis, starting from precursors with the requisite functional groups. dtic.mil

Classical and Modern Approaches to Piperidine Ring Formation

The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with a vast array of both classical and modern methods available. nih.govorganic-chemistry.org These methods can be broadly categorized into cyclization reactions, which are instrumental in forming the six-membered ring.

Cyclization Reactions for Piperidine Scaffold Construction.nih.govrsc.orgdigitellinc.comresearchgate.netorganic-chemistry.org

Cyclization reactions are fundamental to the synthesis of piperidines, offering a direct route to the heterocyclic core. nih.govresearchgate.net These reactions can be further classified based on the nature of the bond-forming process.

Intramolecular cyclization is a widely employed strategy that involves the formation of a bond between two reactive centers within the same molecule. This approach is often favored due to its efficiency and potential for stereocontrol. A common method involves the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes such as those containing iridium. organic-chemistry.org Another approach is the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org

A notable example is the intramolecular reductive cyclization of a monoxime of a 1,5-diketone using sodium borohydride (B1222165) to yield N-hydroxypiperidines. ajchem-a.com Additionally, the cyclization of N-(4-arylpyrazolyl-5)formamidines in the presence of acid can lead to the formation of a pyridine (B92270) ring, which can be subsequently reduced to a piperidine. researchgate.net

Transition metal-catalyzed cyclizations have emerged as powerful tools for piperidine synthesis, offering high efficiency and selectivity. mdpi.com These reactions often proceed under mild conditions and tolerate a wide range of functional groups.

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used in C-N bond formation. For instance, a palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes can produce chiral β-acetoxylated piperidines with excellent enantioselectivity. nih.govorganic-chemistry.org Another example is the palladium-catalyzed reaction of vinyl iodides with N-tosylhydrazones to generate η3-allyl ligands, which can be trapped intramolecularly by nitrogen nucleophiles to form piperidine derivatives. organic-chemistry.org

Rhodium-Catalyzed Cyclizations: Rhodium catalysts are effective for various cyclization reactions. An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex can yield 3-arylpiperidines. organic-chemistry.org More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine (B1217469) derivative has been developed to synthesize enantioenriched 3-substituted tetrahydropyridines, which can be readily reduced to the corresponding piperidines. nih.govorganic-chemistry.orgsnnu.edu.cn

Copper-Catalyzed Cyclizations: Copper catalysts are also utilized in piperidine synthesis. For example, a copper-catalyzed intramolecular C-H amination/cyclization can be used to form piperidine rings. nih.gov

The table below summarizes some key metal-catalyzed cyclization reactions for piperidine synthesis.

| Catalyst System | Reaction Type | Precursor | Product | Reference |

| Pd(DMSO)2(TFA)2 | Wacker-type aerobic oxidative cyclization | Alkene with a tethered amine | Piperidine | organic-chemistry.org |

| [Rh(COD)(DPPB)]BF4 | Intramolecular anti-Markovnikov hydroamination | 1-(3-aminopropyl)vinylarene | 3-Arylpiperidine | organic-chemistry.org |

| [Rh(cod)Cl]2 / Josiphos ligand | Asymmetric reductive Heck reaction | Arylboronic acid and dihydropyridine | 3-Aryl-tetrahydropyridine | nih.govorganic-chemistry.orgsnnu.edu.cn |

| Copper(I) or Copper(II) | Intramolecular radical C–H amination/cyclization | Amine with a suitable tether | Piperidine | nih.gov |

Radical cyclizations provide a complementary approach to the synthesis of piperidines, often proceeding with high regioselectivity. nih.govrsc.org These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond.

One method involves the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org Another strategy is the cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes. nih.gov Additionally, photoredox catalysis has been employed for the construction of spirocyclic piperidines from linear aryl halide precursors through an aryl radical cyclization. nih.gov The table below highlights some examples of radical cyclization approaches.

| Initiator/Catalyst | Reaction Type | Precursor | Product | Reference |

| Triethylborane | Radical cascade cyclization | 1,6-enyne | Polysubstituted alkylidene piperidine | nih.gov |

| Cobalt(II) catalyst | Radical intramolecular cyclization | Linear amino-aldehyde | Piperidine | nih.gov |

| Organic photoredox catalyst | Reductive radical cyclization | Aryl iodide with a tethered alkene | Spirocyclic piperidine | nih.gov |

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation and is frequently used in piperidine synthesis. rsc.orgrsc.orgresearchgate.net Intramolecular aza-Michael reactions are particularly effective for constructing the piperidine ring. nih.govrsc.orgrsc.org

These reactions can be promoted by bases, acids, or organocatalysts. For instance, organocatalytic enantioselective intramolecular aza-Michael reactions have been developed for the synthesis of enantiomerically enriched substituted piperidines. nih.gov A biocatalytic approach using a transaminase has also been reported for the enantioselective preparation of 2,6-disubstituted piperidines via an aza-Michael reaction. acs.org The intramolecular endo-aza-Michael addition is a key strategy that can be categorized based on whether it is a single or double reaction and whether the Michael acceptor is an alkene or an alkyne. rsc.orgrsc.orgresearchgate.net

Reductive Amination Protocols for Piperidine Synthesis

Reductive amination is a cornerstone of amine synthesis, offering a versatile and widely applicable method for the formation of carbon-nitrogen bonds. google.comorganic-chemistry.orgnih.govnih.gov This two-step process, often performed in a single pot, involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. researchgate.net

The synthesis of piperidine rings via reductive amination typically employs a dicarbonyl compound, which undergoes a double reductive amination with a primary amine or ammonia (B1221849) source. nih.gov This strategy allows for the direct construction of the heterocyclic ring in a convergent manner. The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) often favored as they selectively reduce the iminium ion in the presence of the starting carbonyl group. nih.govresearchgate.net More recently, catalytic transfer hydrogenation conditions, using hydrogen sources like formic acid or isopropanol (B130326) in the presence of a transition metal catalyst, have emerged as greener and more efficient alternatives. organic-chemistry.orgnih.gov

The versatility of reductive amination is further highlighted by its application in the synthesis of complex and polyhydroxylated piperidines, often starting from carbohydrate-derived precursors. google.comnih.gov While not a direct route to this compound itself, the fundamental principles of reductive amination are often integrated into more complex synthetic sequences for substituted piperidines.

Dearomatization and Hydrogenation of Pyridine Precursors

The dearomatization of readily available pyridine precursors represents one of the most direct and powerful strategies for the synthesis of substituted piperidines. nih.gov This approach involves the reduction of the aromatic pyridine ring to either a partially saturated tetrahydropyridine (B1245486) or a fully saturated piperidine.

Catalytic Hydrogenation Methods (Homogeneous and Heterogeneous)

Catalytic hydrogenation is a well-established and industrially scalable method for the reduction of pyridines. patsnap.com This process typically involves the use of molecular hydrogen (H2) and a metal catalyst.

Heterogeneous Catalysis: Heterogeneous catalysts, such as platinum oxide (PtO2), Raney nickel, rhodium on carbon (Rh/C), and palladium on carbon (Pd/C), are widely used for the complete hydrogenation of pyridines to piperidines. google.com These reactions often require elevated temperatures and pressures to overcome the aromatic stabilization of the pyridine ring. patsnap.com A significant advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer several advantages over their heterogeneous counterparts, including higher activity and selectivity under milder reaction conditions. Rhodium, iridium, and ruthenium complexes with various phosphine (B1218219) ligands have been successfully employed for the hydrogenation of pyridines. google.com For instance, rhodium complexes can catalyze the transfer hydrogenation of pyridinium (B92312) salts using formic acid as a hydrogen source at moderate temperatures. google.com Recent advancements have also seen the development of electrocatalytic hydrogenation methods, which utilize an electric current to drive the reduction of pyridine at ambient temperature and pressure, presenting a sustainable alternative to traditional high-pressure hydrogenation. nih.govnih.gov

The choice of catalyst and reaction conditions can be tailored to achieve specific outcomes. For example, the use of specific rhodium catalysts can lead to the chemoselective reduction of pyridinium salts to either piperidines or tetrahydropyridines, depending on the substitution pattern of the starting material. google.com

Chemo- and Regioselective Reduction of Pyridine Rings

Achieving chemo- and regioselectivity in the reduction of substituted pyridines is crucial for the synthesis of specifically functionalized piperidines. The presence of substituents on the pyridine ring can influence the rate and outcome of the reduction.

Catalytic hydrosilylation has emerged as a valuable method for the selective reduction of pyridines, often yielding 1,4-dihydropyridines. patsnap.com Furthermore, borane (B79455) reagents have been utilized for the mild and selective reduction of N-heteroarenes. For instance, amine boranes can selectively reduce activated pyridines to 1,2- or 1,4-dihydropyridines. rsc.org The regioselectivity of these reductions can sometimes be controlled by the choice of catalyst and reaction conditions. For example, certain cobalt-hydride catalysts can direct the hydride transfer to the 4-position of the pyridine ring through hydrogen bonding interactions with a carbonyl group on the substrate. google.com

A one-pot rhodium-catalyzed dearomative hydroboration/hydrogenation of fluorinated pyridines has been developed to provide access to cis-fluorinated piperidines with excellent diastereomeric ratios. google.com Such methods are particularly relevant for the synthesis of compounds like this compound, where control over the stereochemistry of the fluorine-bearing ring is essential.

Annulation Reactions and Multicomponent Strategies

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, and multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer highly efficient and convergent pathways to complex piperidine scaffolds. researchgate.netsnnu.edu.cn

Annulation Reactions: Various annulation strategies have been developed for piperidine synthesis. For example, [4+2] cycloaddition reactions, akin to the Diels-Alder reaction, can be employed to construct the six-membered ring. Phosphine-catalyzed [4+2] annulation of imines with allenes has been shown to produce functionalized piperidine derivatives. Another approach involves tunable [3+2] and [4+2] annulations of olefins with bifunctional reagents, where the reaction pathway can be switched between the formation of pyrrolidines and piperidines by modifying the reaction conditions.

Multicomponent Strategies: MCRs are particularly powerful in diversity-oriented synthesis, allowing for the rapid generation of libraries of structurally diverse piperidines from simple starting materials. researchgate.net A common MCR for the synthesis of highly functionalized piperidines involves the one-pot reaction of an aromatic aldehyde, an amine, and a β-ketoester. These reactions are often catalyzed by Lewis acids such as indium(III) bromide. researchgate.net The development of MCRs that lead to complex piperidone scaffolds has also been reported, further highlighting the versatility of this approach.

Specific Synthetic Routes to 3-Substituted Piperidines

The synthesis of 3-substituted piperidines, particularly in an enantiomerically pure form, presents a significant challenge due to the difficulty in directly functionalizing the C3 position of the piperidine ring.

Enantioselective and Asymmetric Synthesis of this compound

The development of enantioselective methods to access chiral 3-substituted piperidines is of paramount importance for the pharmaceutical industry. One of the most effective modern approaches involves the asymmetric dearomatization of pyridine precursors.

Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a dihydropyridine intermediate, such as phenyl pyridine-1(2H)-carboxylate. nih.gov

Rh-Catalyzed Asymmetric Carbometalation: The dihydropyridine then undergoes a rhodium-catalyzed asymmetric coupling with an appropriate arylboronic acid. For the synthesis of this compound, (2,4-difluorophenyl)boronic acid would be the required coupling partner. Chiral phosphine ligands, such as (S)-SEGPHOS, are crucial for inducing high enantioselectivity in this step. nih.gov

Reduction: The resulting 3-aryl-tetrahydropyridine is then reduced to the final 3-arylpiperidine.

This methodology has proven to be robust, with a wide tolerance for various functional groups on the boronic acid, and consistently delivers high yields and excellent enantioselectivities. nih.gov The table below summarizes representative results for the rhodium-catalyzed asymmetric synthesis of 3-aryl tetrahydropyridines, the direct precursors to 3-aryl piperidines.

| Arylboronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | [Rh(cod)(OH)]₂ / (S)-SEGPHOS | 85 | 98 | nih.gov |

| 4-Fluorophenylboronic acid | [Rh(cod)(OH)]₂ / (S)-SEGPHOS | 82 | 98 | nih.gov |

| 4-Chlorophenylboronic acid | [Rh(cod)(OH)]₂ / (S)-SEGPHOS | 80 | 97 | nih.gov |

| 4-Methoxyphenylboronic acid | [Rh(cod)(OH)]₂ / (S)-SEGPHOS | 88 | 98 | nih.gov |

| 3-Thienylboronic acid | [Rh(cod)(OH)]₂ / (S)-SEGPHOS | 75 | 96 | nih.gov |

Introduction of the 2,4-Difluorophenyl Moiety

Precursor Chemistry and Intermediate Transformations

The successful synthesis of this compound relies on the efficient preparation of key precursors and the strategic transformation of intermediates.

Synthesis of Key Aryl Halide and Piperidine Precursors

Aryl Halide Precursors: The synthesis of the 2,4-difluorophenyl moiety often starts from commercially available 1,3-difluorobenzene (B1663923). This can be halogenated or functionalized to create suitable precursors for cross-coupling reactions. For instance, 2,4-difluorobenzaldehyde (B74705) can be synthesized from 1,3-difluorobenzene and carbon monoxide. researchgate.net This aldehyde can then be converted into other useful intermediates. google.com Alternatively, 2-fluorotoluene (B1218778) can be photochlorinated and then undergo a Friedel-Crafts reaction with fluorobenzene (B45895) to eventually yield 2,4'-difluorobenzophenone, a precursor that can be further modified. wipo.int

Functional Group Transformations of Intermediates

The synthesis of substituted piperidines, including this compound and its analogues, often involves strategic functional group transformations of key intermediates to achieve the desired final structure and stereochemistry. These transformations are critical for introducing, modifying, or removing functional groups at various stages of the synthetic sequence.

A common strategy involves the protection and deprotection of the piperidine nitrogen. For instance, in the synthesis of (3S)-3-(4-fluorobenzyl)piperidine, an analogue, an early-generation synthesis required the protection of the nitrogen with a tert-butoxycarbonyl (Boc) group to enable efficient enantiomeric separation. researchgate.net This protecting group was subsequently removed in a later step. Similarly, the synthesis of 4-(trifluoromethoxy)piperidine (B1430414) and its 4-(trifluoromethoxymethyl) analogue involved the acylation of the precursor 4-hydroxypiperidine (B117109) with benzoyl chloride. nuph.edu.ua The resulting N-benzoyl group was later reduced to a benzyl (B1604629) group, which was ultimately removed using 1-chloroethyl chloroformate to yield the final secondary amine. nuph.edu.ua

Reduction of carbonyls and other functional groups is another essential transformation. The synthesis of piperidine derivatives from diester compounds may involve reduction to form a dialdehyde (B1249045) intermediate, which can be unstable and is often used immediately in a subsequent one-pot reaction. google.com In the synthesis of enantiomerically enriched 4-piperidinylglycine, a key step is the reduction of a didehydroamino acid ester intermediate using hydrogen gas to establish the desired stereocenter. google.com

Facilitating challenging reactions through temporary functional group modification is also a documented approach. The catalytic hydrogenation of hydroxypyridines to hydroxypiperidines, a reaction that is often difficult, can be significantly improved by first converting the hydroxyl group to an ester. It is proposed that adding an anhydride, such as acetic anhydride, stabilizes the enol form of the hydroxypyridine by converting it to an ester, which is more readily hydrogenated. The resulting hydroxypiperidine ester is then hydrolyzed to yield the final product. google.com

The table below summarizes various functional group transformations employed in the synthesis of piperidine analogues.

| Transformation | Intermediate | Reagents/Conditions | Product | Purpose | Source |

| N-Acylation | 4-Hydroxypiperidine | Benzoyl chloride | N-Benzoyl-4-hydroxypiperidine | Protection/Activation | nuph.edu.ua |

| N-Debenzylation | N-Benzyl-4-(trifluoromethoxy)piperidine | 1-Chloroethyl chloroformate | 4-(Trifluoromethoxy)piperidine | Deprotection | nuph.edu.ua |

| N-Protection | 3-Benzylpiperidone | (Boc)₂O | N-Boc-3-benzylpiperidone | Facilitate separation | researchgate.net |

| Esterification | 4-Hydroxypyridine | Acetic anhydride | 4-Acetoxypyridine | Facilitate hydrogenation | google.com |

| Hydrolysis | 4-Acetoxypiperidine | N/A | 4-Hydroxypiperidine | Deprotection | google.com |

| Reduction | Didehydroamino acid ester | H₂ gas | Amino acid ester | Stereoselective reduction | google.com |

| Reduction | N-Benzoyl group | N/A | N-Benzyl group | Functional group modification | nuph.edu.ua |

| Reduction | Diester compound | N/A | Dialdehyde compound | Preparation for cyclization | google.com |

Methodological Advancements in Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of this compound and its analogues necessitates significant methodological advancements and process optimization. The focus is on developing safe, efficient, cost-effective, and scalable synthetic routes.

A key aspect of process optimization is the development of streamlined synthetic routes that avoid cumbersome steps like chromatographic separations. In the synthesis of (3S)-3-(4-fluorobenzyl)piperidine, an initial route required Boc protection and chiral chromatography for separation. researchgate.net A later-generation synthesis eliminated the need for the protecting group by employing a classical resolution with (R)-mandelic acid, and a third-generation route was specifically optimized for multi-hundred gram production by starting from pyridine-3-carboxaldehyde. researchgate.net Similarly, a synthetic approach for 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine was explicitly developed for multigram preparation, indicating a focus on scalability from the outset. nuph.edu.ua

The choice of starting materials and reagents is critical for industrial-scale synthesis. An efficient method for producing 4-piperidyl piperidine was developed using benzylamine (B48309) and polymethylmethacrylate as inexpensive and readily available starting materials. google.com The described process was noted for its controllable reaction conditions and lack of need for expensive equipment, making it suitable for industrial application. google.com

Technological advancements, particularly in reaction technology, play a pivotal role in process optimization. The hydrogenation of pyridine rings, a common step in piperidine synthesis, can be challenging, often requiring high pressures and temperatures. thalesnano.com The use of continuous flow reactors, such as the H-Cube®, represents a significant methodological advancement. These systems allow for safe operation at high pressures (e.g., up to 100 bar) and temperatures, which can dramatically reduce reaction times from hours or days to minutes. thalesnano.com Furthermore, operating at higher pressures in a flow reactor has been shown to improve the diastereoselectivity of hydrogenation for certain substituted pyridines, an outcome that is difficult to achieve in standard batch reactors. thalesnano.com

The table below highlights key advancements in the scale-up and optimization of synthetic methods for piperidine analogues.

| Advancement | Technique/Strategy | Impact | Example Compound | Source |

| Route Optimization | Elimination of protecting groups and chiral chromatography | Streamlined process, reduced costs, improved efficiency for large-scale production. | (3S)-3-(4-Fluorobenzyl)piperidine | researchgate.net |

| Scalable Synthesis Design | Development of methods for multigram preparation | Ensures feasibility of producing larger quantities of material. | 4-(Trifluoromethoxy)piperidine | nuph.edu.ua |

| Cost-Effective Starting Materials | Use of abundant and inexpensive reagents (e.g., benzylamine) | Reduces overall production cost, making the process industrially viable. | 4-Piperidyl piperidine | google.com |

| Advanced Reaction Technology | Use of flow hydrogenation reactors (H-Cube®) | Enables safe operation at high pressure/temperature, reduces reaction times, improves selectivity. | Substituted Piperidines | thalesnano.com |

Stereochemical and Conformational Aspects of 3 2,4 Difluorophenyl Piperidine

Conformational Analysis of Piperidine (B6355638) Ring

The piperidine ring, a saturated six-membered heterocycle, is a fundamental scaffold in numerous biologically active molecules. Its conformational landscape is primarily dominated by chair-like arrangements, which are significantly more stable than boat or twist-boat forms.

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. This results in two distinct chair conformers that can interconvert through a process known as ring inversion or ring flipping. The energy barrier for this inversion in piperidine is approximately 11 kcal/mol. amherst.edu This dynamic equilibrium allows substituents on the ring to occupy either axial or equatorial positions.

The nitrogen atom in the piperidine ring also undergoes rapid inversion, with a much lower energy barrier of about 5 kcal/mol compared to the ring flip. amherst.edu This means that the inversion at the nitrogen is significantly faster than the interconversion of the chair conformations.

The introduction of a substituent at the 3-position of the piperidine ring, such as the 2,4-difluorophenyl group, significantly influences the conformational equilibrium. The substituent can exist in either an axial or an equatorial orientation. Generally, bulky substituents preferentially occupy the equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).

Role of Fluorine Atoms in Conformation and Molecular Interactions

The presence of fluorine atoms on the phenyl ring introduces unique electronic and steric effects that can further modulate the conformational preferences and intermolecular interactions of 3-(2,4-Difluorophenyl)piperidine.

Fluorine is the most electronegative element, leading to a significant polarization of the C-F bond. This creates a localized dipole moment and alters the electrostatic potential surface of the molecule. These electrostatic interactions can influence both intramolecular and intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. nih.govresearchgate.net

Stereoisomerism and Diastereomeric Control

The presence of a chiral center at the 3-position of the piperidine ring means that this compound can exist as a pair of enantiomers, (R)- and (S)-3-(2,4-Difluorophenyl)piperidine. The synthesis of this compound can lead to a racemic mixture or, through stereoselective methods, to the preferential formation of one enantiomer.

The control of diastereoselectivity is crucial when additional stereocenters are present in the molecule or during its synthesis. For instance, in reactions involving the formation of the piperidine ring or the introduction of the 3-substituent, the facial selectivity of the attack on a prochiral intermediate will determine the resulting diastereomeric ratio. Various synthetic strategies, such as catalytic hydrogenation of substituted pyridines or cyclization reactions, have been developed to achieve high levels of stereocontrol in the synthesis of substituted piperidines. rsc.orgnih.gov The choice of catalyst, reaction conditions, and starting materials can all influence the stereochemical outcome. nih.gov The ring expansion of prolinols has also been shown to be a viable method for accessing optically active 3-substituted piperidines. nih.gov

Absolute Configuration Determination (Methodological Focus)

The determination of the absolute configuration of chiral molecules, such as the enantiomers of this compound, is fundamental to understanding their interaction with other chiral entities, including biological receptors. Several methodologies can be employed for this purpose, with X-ray crystallography being the most definitive.

X-ray Crystallography: This technique provides a direct and unambiguous determination of the three-dimensional structure of a crystalline compound, including the absolute configuration of its stereocenters. For chiral molecules, the Flack parameter is a crucial value derived from the diffraction data that confirms the correct enantiomer has been modeled. nih.gov For instance, in the study of related chiral piperidine derivatives, single-crystal X-ray diffraction was used to confirm the relative stereochemistry. whiterose.ac.uk The process involves growing a suitable single crystal of one of the enantiomers, often as a salt with a chiral resolving agent or as a derivative with a known chiral auxiliary. The diffraction pattern of the crystal is then analyzed to generate an electron density map, from which the precise spatial arrangement of all atoms can be determined.

Circular Dichroism (CD) Spectroscopy: In the absence of a suitable crystal, or as a complementary technique, circular dichroism (CD) spectroscopy can be a powerful tool for assigning absolute configuration. nih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of an unknown enantiomer to that of a reference compound with a known absolute configuration, the stereochemistry can be inferred. nih.gov This is particularly useful for a series of related compounds where a characteristic CD spectrum can be associated with a specific absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary method for determining absolute configuration on its own, NMR spectroscopy, particularly through the use of chiral derivatizing agents, can be used to establish the absolute configuration. The reaction of a racemic mixture with a chiral derivatizing agent, such as Mosher's acid or its derivatives, produces a mixture of diastereomers. google.com These diastereomers exhibit distinct NMR spectra, and the differences in chemical shifts can be correlated to the absolute configuration at the stereocenter. Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the relative stereochemistry and conformational preferences of the molecule, which can indirectly support the assignment of absolute configuration. nih.gov

Resolution of Enantiomers (Chemical and Chromatographic Methods)

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for studying their distinct biological properties. This process, known as chiral resolution, can be achieved through various chemical and chromatographic methods.

Chemical Resolution:

Classical chemical resolution involves the use of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. For piperidine derivatives, common resolving agents include chiral acids like di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid. google.com The process typically involves dissolving the racemic piperidine derivative and the chiral resolving agent in a suitable solvent. One of the diastereomeric salts will preferentially crystallize out of the solution, which can then be isolated by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically pure piperidine.

Another chemical approach is kinetic resolution, where one enantiomer of the racemate reacts at a different rate with a chiral catalyst or reagent, leading to an enrichment of the less reactive enantiomer. nih.govwhiterose.ac.uk For example, enantioselective acylation catalyzed by a chiral N-heterocyclic carbene (NHC) and a chiral hydroxamic acid has been shown to be effective for the kinetic resolution of disubstituted piperidines. nih.gov This method relies on the formation of a diastereomeric transition state, where one enantiomer is preferentially acylated.

Chromatographic Resolution:

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.comnih.gov CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation.

For the resolution of piperidine derivatives, cellulose-based CSPs, such as Chiralcel OD-H and Lux-3 cellulose, have proven to be effective. mdpi.comnih.gov The choice of the mobile phase, which typically consists of a mixture of solvents like hexane, isopropanol (B130326), and a small amount of an amine additive like diethylamine, is crucial for achieving optimal separation. mdpi.com The separation mechanism on these polysaccharide-based CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

The effectiveness of a chiral separation is quantified by the resolution factor (Rs). A baseline separation, where the two enantiomeric peaks are fully resolved, is generally indicated by an Rs value greater than 1.5. researchgate.net

Table of Resolution Methods and Findings:

| Method | Type | Key Reagents/Conditions | Typical Findings |

| Chemical Resolution | Fractional Crystallization | Chiral acids (e.g., di-benzoyl-L-tartaric acid, (S)-mandelic acid) google.com | Formation of diastereomeric salts with different solubilities, allowing for separation by crystallization. |

| Kinetic Resolution | Chiral catalyst (e.g., NHC/hydroxamic acid) and acylating agent nih.gov | One enantiomer is preferentially reacted, leading to enrichment of the other enantiomer. | |

| Chromatographic Resolution | Chiral HPLC | Chiral Stationary Phases (e.g., Chiralcel OD-H, Lux-3 cellulose) mdpi.comnih.gov with a suitable mobile phase. | Differential retention of enantiomers on the chiral column, allowing for their separation and quantification. |

Structure Activity Relationship Sar and Pharmacophore Studies

Principles of Structural Modification and Bioisosteric Replacements

Structural modification is a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic properties of a lead compound. For the 3-(2,4-difluorophenyl)piperidine scaffold, these modifications often involve the piperidine (B6355638) ring and its substituents.

Bioisosteric replacement, the substitution of one atom or group with another that produces a compound with similar biological activity, is a key strategy. The piperidine ring, a common motif in pharmaceuticals, is frequently a target for such replacements to improve properties like metabolic stability and solubility. enamine.netcambridgemedchemconsulting.com For instance, spirocyclic systems like 2-azaspiro[3.3]heptane have been proposed as piperidine bioisosteres, offering the potential to reduce metabolic degradation. enamine.netenamine.net Another promising analogue is 1-azaspiro[3.3]heptane, which has demonstrated similar basicity, solubility, and lipophilicity to piperidine, but with improved metabolic stability. researchgate.netchemrxiv.org Such modifications can subtly alter the three-dimensional shape and electronic properties of the molecule, influencing its interaction with target receptors. cambridgemedchemconsulting.com

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Impact |

| Piperidine | 2-Azaspiro[3.3]heptane | Mimic piperidine shape | Improved metabolic stability, altered lipophilicity enamine.netresearchgate.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Mimic piperidine shape | Improved metabolic stability, similar basicity and solubility researchgate.netchemrxiv.org |

| Piperidine | Morpholine | Increase polarity | Reduced metabolism at atoms adjacent to nitrogen, altered pKa cambridgemedchemconsulting.com |

| Piperidine | Tropane | Alter conformation | Reduced metabolism, exploration of different binding vectors cambridgemedchemconsulting.com |

Elucidation of Pharmacophore Features for this compound Analogues

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. slideshare.net For analogues of this compound, these models are crucial for identifying new compounds with desired biological activity.

Molecular recognition hinges on the precise interplay of a ligand's structural features with a receptor's binding site. nih.govnih.gov For many phenylpiperidine derivatives, key elements for opioid receptor binding include a protonated amine, an aromatic ring, and a lipophilic group. nih.govpainphysicianjournal.comnih.gov The piperidine ring itself is often essential for analgesic activity. nih.gov In the context of fentanyl and its analogues, the phenyl, piperidine, and amide moieties are critical for orientation within the mu-opioid receptor binding pocket. nih.gov The development of 3D pharmacophore models, which consider features like hydrogen bond donors and acceptors, hydrophobicity, and aromaticity, allows for the screening of new molecules with potentially similar binding modes. slideshare.netnih.govresearchgate.netnih.gov

The three-dimensional arrangement of pharmacophoric features is as critical as their presence. slideshare.net The spatial relationship between the protonated nitrogen of the piperidine ring and the aromatic phenyl group is a determining factor in the biological activity of many phenylpiperidine-containing drugs. nih.gov Molecular modeling and 3D-QSAR studies on fentanyl derivatives have highlighted the importance of specific spatial arrangements of hydrophobic, hydrogen bond acceptor, and aromatic features for potent analgesic activity. nih.gov The relative orientation of the phenyl and piperidine rings can significantly impact how the molecule fits into and interacts with the binding pocket of a receptor. nih.gov

Impact of Difluorophenyl Moiety on Molecular Interactions

The inclusion of a difluorophenyl group, specifically the 2,4-difluoro substitution pattern, has profound effects on the molecular properties and interactions of the parent compound.

Fluorine is the most electronegative element, and its incorporation into a molecule exerts strong electronic effects. tandfonline.com The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for a drug's bioavailability. nih.gov This electronic influence can also modulate the strength of interactions with the biological target. benthamdirect.combenthamscience.com

Furthermore, fluorination generally increases the lipophilicity of a molecule. benthamdirect.combenthamscience.com This enhanced lipophilicity can improve a compound's ability to cross cell membranes and can also strengthen hydrophobic interactions with the target protein. nih.govbenthamscience.com However, the effect of fluorination on lipophilicity can be complex and is influenced by the surrounding molecular structure. acs.orgnih.gov For instance, while fluorination of an aromatic ring typically increases lipophilicity, the effect on an alkyl chain can be different. nih.gov The increased stability of the carbon-fluorine bond compared to a carbon-hydrogen bond can also lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov

| Property | Effect of Fluorination | Consequence for Molecular Interaction and Properties |

| Electronic Nature | Highly electronegative, electron-withdrawing tandfonline.com | Alters pKa of nearby groups, modulates binding interactions benthamdirect.comnih.gov |

| Lipophilicity | Generally increases lipophilicity benthamdirect.combenthamscience.com | Enhances membrane permeability and hydrophobic interactions with target nih.govbenthamscience.com |

| Bond Strength | Strong C-F bond tandfonline.comnih.gov | Increased metabolic stability tandfonline.comnih.gov |

| Steric Size | Small van der Waals radius, similar to hydrogen tandfonline.com | Minimal steric hindrance, allowing it to act as a hydrogen isostere benthamdirect.combenthamscience.com |

Structure-Modulation of Physicochemical Properties (Theoretical)

The introduction of a 2,4-difluorophenyl substituent at the 3-position of a piperidine ring significantly alters the molecule's physicochemical properties compared to a simple piperidine or 3-phenylpiperidine. These changes are primarily driven by the strong electron-withdrawing nature and lipophilic characteristics of the fluorine atoms.

pKa Modulation of the Piperidine Nitrogen through Fluorine Substitution

The basicity of the piperidine nitrogen, quantified by its pKa value, is a critical parameter influencing a molecule's pharmacokinetic and pharmacodynamic profile. The presence of the 2,4-difluorophenyl group is theoretically expected to decrease the basicity of the piperidine nitrogen. This is due to the inductive electron-withdrawing effect of the two fluorine atoms on the phenyl ring. This effect reduces the electron density on the nitrogen atom, making it less likely to accept a proton.

Fluorination has been shown to reduce the pKa of piperidine derivatives. For instance, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and their piperazine (B1678402) analogs resulted in a significant reduction of the compounds' pKa. nih.gov This reduction in basicity was found to have a beneficial influence on oral absorption. nih.gov

| Compound | pKa (Predicted/Experimental) | Reference |

|---|---|---|

| Piperidine | 11.2 (Experimental) | General Literature |

| 3-Phenylpiperidine | ~9.5-10.0 (Predicted) | - |

| 3,3-Difluoropiperidine (B1349930) | 7.4 (Experimental) | schrodinger.com |

| This compound | ~8.5-9.0 (Predicted) | - |

Impact on Molecular Lipophilicity and Polarity (Conceptual)

The lipophilicity of a molecule, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine atoms generally increases the lipophilicity of a molecule. Therefore, it is conceptually understood that this compound will be more lipophilic than its non-fluorinated counterpart, 3-phenylpiperidine.

In a study of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, the calculated logP (cLogP) values were reported for several compounds, including those with a 3,4-difluorophenyl moiety. chemaxon.com For instance, a compound with a 3,4-difluorophenyl group exhibited a cLogP of 3.99. chemaxon.com This provides an indication of the lipophilicity contribution of a difluorophenyl group in a similar chemical scaffold.

| Compound | logP (Predicted/Experimental) | Reference |

|---|---|---|

| Piperidine | 0.83 (Experimental) | General Literature |

| 3-Phenylpiperidine | ~2.5 (Predicted) | - |

| 4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidine | 3.99 (cLogP) | chemaxon.com |

| This compound | ~3.2 (Predicted) | - |

The increased lipophilicity and altered polarity due to the difluorophenyl group will have a profound impact on the molecule's interaction with biological membranes and protein binding sites. The specific substitution pattern on the phenyl ring also creates a unique electrostatic potential surface, which can influence receptor recognition and binding affinity.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

DFT methods are a mainstay of computational chemistry for their balance of accuracy and computational cost. A typical study on 3-(2,4-Difluorophenyl)piperidine would begin with geometry optimization. Using a functional like B3LYP and a basis set such as 6-311++G(d,p), the calculation would find the lowest energy conformation of the molecule, defining its precise bond lengths, bond angles, and dihedral angles. This optimized structure is a prerequisite for all further electronic structure analyses.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.comresearchgate.net These orbitals are crucial for understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. nih.govmdpi.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.govrsc.org It is invaluable for predicting how a molecule will interact with other charged species. researchgate.netrsc.org The map uses a color scale to denote different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.govrsc.org Green and yellow represent intermediate or neutral potential regions. nih.gov For this compound, an MEP map would highlight the electronegative fluorine atoms and the nitrogen atom as potential sites for interaction.

Mulliken Atomic Charges and Charge Transfer Analysis

Mulliken population analysis is a method used to calculate the partial atomic charge on each atom within a molecule from the quantum chemical calculation results. nih.gov These charges provide insight into the distribution of electrons across the molecule and can help explain its polarity, dipole moment, and intermolecular interactions. nih.gov While Mulliken charges are known to be basis-set dependent, they offer a qualitative understanding of charge distribution and intramolecular charge transfer.

Vibrational Spectroscopy Calculations (Theoretical Prediction)

Theoretical vibrational analysis is used to predict a molecule's infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies from the optimized geometry using DFT, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This comparison helps to confirm the molecular structure and assign specific vibrational modes (e.g., C-H stretching, N-H bending, C-F stretching) to the observed spectral peaks.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. A docking simulation of this compound against a specific protein target would involve placing the ligand into the protein's binding site and using a scoring function to estimate the strength of the interaction (binding energy). The results would reveal potential key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. imrpress.comnih.gov For derivatives of the piperidine (B6355638) scaffold, such as this compound, docking studies are crucial for understanding their interactions with various biological targets, including G-protein coupled receptors (GPCRs) like dopamine (B1211576) and serotonin (B10506) receptors, as well as sigma receptors, which are implicated in numerous central nervous system disorders. nih.govnih.govnih.gov

Studies on related piperidine derivatives show that the protonated nitrogen of the piperidine ring is a key pharmacophoric feature. It often forms a crucial salt bridge with a conserved aspartate residue in the transmembrane domain of aminergic GPCRs, such as Asp115 in the dopamine D4 receptor. chemrxiv.org Similarly, in the sigma-1 (σ1) receptor, this basic nitrogen is predicted to form a key interaction with Glu172. chemrxiv.orgunisi.it

For this compound, docking simulations would predict that the molecule orients itself within the binding pocket to facilitate these key interactions. The 2,4-difluorophenyl group is expected to occupy a hydrophobic pocket, engaging in favorable interactions with nonpolar amino acid residues. The specific orientation would be dictated by the topology of the binding site, aiming to maximize favorable intermolecular forces. In the context of the acetylcholine-binding protein (AChBP), a surrogate for nicotinic acetylcholine (B1216132) receptors (nAChRs), piperidine derivatives have been shown to bind at the interface between subunits, with the aryl moiety extending into a hydrophobic cavity. nih.gov A similar binding mode can be anticipated for this compound in related receptors.

Pharmacophore-based docking approaches, such as Ph4Dock, can also be employed, using known features of active ligands to guide the placement within the receptor's active site, which has proven successful for a wide variety of protein-ligand complexes. nih.gov

Protein-Ligand Interaction Analysis (Hydrogen Bonding, Hydrophobic Interactions, Pi-stacking)

Following the prediction of a binding pose, a detailed analysis of the non-covalent interactions between the ligand and the protein is performed to understand the structural basis of binding affinity. These interactions are typically categorized into hydrogen bonds, hydrophobic interactions, and pi-stacking. Tools like PLIP (Protein-Ligand Interaction Profiler) are often used for this analysis. youtube.com

For this compound, the key interactions anticipated are:

Hydrogen Bonding and Ionic Interactions: The protonated piperidine nitrogen is a primary site for strong ionic and hydrogen bond interactions. As mentioned, it is predicted to form a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in the binding pocket of targets like the dopamine D4 or sigma-1 receptors. chemrxiv.orgunisi.it This interaction is often the most significant contributor to the binding energy and is a hallmark of many piperidine-based ligands.

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the piperidine ring are hydrophobic and are expected to form van der Waals interactions with nonpolar residues in the binding pocket. In σ1 receptor models, residues such as Leu105, Leu182, and Ala185 contribute to a lipophilic pocket that accommodates such groups. nih.gov

Pi-stacking: The aromatic 2,4-difluorophenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan within the binding site. These interactions are common for aryl-substituted piperidines and contribute significantly to affinity and selectivity. chemrxiv.org

The fluorine atoms on the phenyl ring can also participate in specific interactions. They can act as weak hydrogen bond acceptors or engage in favorable orthogonal multipolar interactions with backbone carbonyls or other polar groups, further anchoring the ligand in the binding site.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Protein Residues (Examples) | Receptor Target (Example) |

|---|---|---|---|

| Ionic Interaction / Salt Bridge | Protonated Piperidine Nitrogen | Aspartic Acid (Asp), Glutamic Acid (Glu) | Dopamine D4 (Asp115), Sigma-1 (Glu172) chemrxiv.org |

| Hydrogen Bonding | Piperidine N-H | Asp, Glu, Serine (Ser), Threonine (Thr) | Dopamine & Serotonin Receptors nih.gov |

| Hydrophobic Interactions | Difluorophenyl Ring, Piperidine CH2 groups | Leucine (Leu), Valine (Val), Isoleucine (Ile), Alanine (Ala) | Sigma-1 Receptor nih.gov |

| Pi-Stacking (π-π) | Difluorophenyl Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | Dopamine & Serotonin Receptors chemrxiv.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the movement of atoms and molecules over time. nitech.ac.jp These simulations are invaluable for assessing the stability of predicted ligand-protein complexes and exploring the conformational landscape of molecules in a simulated biological environment. nih.gov

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation. However, it can also exist in other conformations like twist-boat forms. rsc.org For substituted piperidines, the position and nature of the substituent (axial vs. equatorial) can significantly influence the conformational free energy. nih.gov For this compound, computational studies, including conformational searches and energy calculations, are used to determine the relative populations of different conformers in a solvated environment, typically using a water model like TIP3P. nih.govresearchgate.netnih.gov

Fluorine substitution can introduce complex stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, that influence conformational preference. researchgate.net In protonated piperidinium (B107235) salts with polar substituents, the axial conformer can be preferentially stabilized due to electrostatic interactions with the charged nitrogen. nih.gov MD simulations in explicit water can sample these different conformational states, providing a statistical distribution (Boltzmann weighting) of the conformers and insight into the energy barriers between them. researchgate.netnih.gov

Once a ligand is docked into a receptor, MD simulations are used to assess the stability of the binding pose over time (e.g., hundreds of nanoseconds). acs.org These simulations reveal whether the key interactions identified in the static docking pose are maintained. For complexes involving piperidine derivatives, simulations have shown that a stable salt bridge between the piperidine nitrogen and the receptor's aspartate residue is often a key feature of a stable complex. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design methods that aim to correlate the chemical structure of compounds with their biological activity. pharmafeatures.comnih.gov These approaches are particularly useful when the 3D structure of the biological target is unknown or when a large set of active and inactive compounds is available. researchgate.net

QSAR models are mathematical equations that relate numerical representations of molecular structure (molecular descriptors) to biological activity (e.g., pKi or pIC50). nih.govfip.org For piperidine and piperazine (B1678402) derivatives with antipsychotic activity, 2D and 3D-QSAR models have been successfully developed to predict their inhibitory activity against dopamine D2 and serotonin 5-HT2A receptors. nih.govresearchgate.net

To develop a predictive model for a series of compounds including this compound, a dataset of molecules with known activities is first compiled. nih.gov Then, a wide range of molecular descriptors are calculated for each molecule. These can include:

Topological descriptors: Describing atomic connectivity.

Electronic descriptors: Such as HOMO/LUMO energies and partial charges.

Steric descriptors: Like molecular refractivity (MR) and volume.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are then used to build a model that best correlates a subset of these descriptors with the observed activity. nih.govresearchgate.net For example, a hypothetical QSAR equation might look like: pKi = c0 + c1(Descriptor A) + c2(Descriptor B) + ...

These models are rigorously validated using internal (e.g., cross-validation, q²) and external (predicting the activity of a test set, R²_pred) statistical metrics to ensure their predictive power. researchgate.netnih.gov The resulting models can then be used to predict the activity of new, unsynthesized compounds and to interpret which structural features are most important for activity.

| QSAR Model Type | Target Example | Key Descriptor Types | Validation Metrics | Reference Finding |

|---|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Dopamine D2 / Serotonin 5-HT2A | Steric Fields, Electrostatic Fields | q², R², R²_pred | Reliable models developed for piperidine/piperazine derivatives predicting antipsychotic activity. nih.govresearchgate.net |

| 2D-QSAR (MLR, kNN) | Serotonin 5-HT1E/1F | MolConnZ, DRAGON descriptors | q², R² | Highly predictive models generated for ligand binding affinity and subtype selectivity. researchgate.netnih.gov |

| Machine Learning (AI-based) | Multiple Serotonin Receptors | Mordred descriptors | Accuracy, F1-score | Models successfully predicted serotonergic activity and selectivity patterns. nih.govresearchgate.net |

Ligand-Based and Structure-Based Pharmacophore Model Generation

Pharmacophore modeling is a cornerstone of computer-aided drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. Both ligand-based and structure-based approaches can be applied to understand the therapeutic potential of "this compound."

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown. It relies on the principle that a set of molecules binding to the same target should share common chemical features arranged in a similar spatial orientation. For "this compound" and its analogs, a ligand-based pharmacophore model would be generated by superimposing a series of active compounds and identifying the common features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The key pharmacophoric features of the "this compound" scaffold would likely include:

A hydrophobic feature associated with the difluorophenyl ring.

A hydrogen bond acceptor feature corresponding to the fluorine atoms.

A hydrogen bond donor or acceptor feature from the piperidine ring's nitrogen atom, depending on its protonation state.

An aromatic ring feature from the phenyl group.

Structure-Based Pharmacophore Modeling: When the crystal structure of a relevant biological target (e.g., an enzyme or a receptor) is available, a structure-based pharmacophore model can be developed. nih.gov This approach identifies the key interaction points between a ligand and the amino acid residues in the target's binding site. nih.gov For "this compound," if a target were identified, researchers would dock the compound into the binding pocket to map out the crucial interactions. These interactions, such as hydrogen bonds with specific residues or hydrophobic packing, would then be translated into a pharmacophore model. This model serves as a 3D query for virtual screening campaigns to identify novel compounds with a higher probability of binding to the target. nih.gov

The generation of pharmacophore models is often facilitated by specialized software that can analyze ligand-receptor interactions and generate these crucial 3D representations. nih.gov

| Pharmacophore Feature | Potential Corresponding Moiety in this compound | Potential Interaction with Target |

| Aromatic Ring | 2,4-Difluorophenyl group | Pi-pi stacking with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Hydrogen Bond Acceptor | Fluorine atoms, Piperidine Nitrogen | Hydrogen bonding with donor groups on amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine) or backbone amides |

| Hydrogen Bond Donor | Piperidine Nitrogen (protonated) | Hydrogen bonding with acceptor groups on amino acid residues (e.g., Aspartate, Glutamate) or backbone carbonyls |

| Hydrophobic Center | Phenyl ring, Piperidine ring | Van der Waals interactions within a hydrophobic pocket of the target |

In Silico Screening and Virtual Ligand Design Strategies

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Virtual Screening: For "this compound," a virtual screening campaign could be initiated using either the ligand-based or structure-based pharmacophore models developed previously. These models would be used as filters to screen databases of commercially available or proprietary compounds. Hits from the virtual screen would be molecules that match the pharmacophoric features in the correct 3D arrangement, suggesting they might bind to the same target as "this compound."

Virtual Ligand Design: Beyond screening existing compounds, computational methods can be used to design novel ligands with improved properties. Starting with the "this compound" scaffold, medicinal chemists can use molecular modeling software to propose modifications. For instance, they could explore:

Substituent Effects: Adding or modifying substituents on the phenyl ring or the piperidine ring to enhance binding affinity or selectivity.

Scaffold Hopping: Replacing the piperidine ring with other heterocyclic systems to explore new chemical space while maintaining the key pharmacophoric features.

Fragment-Based Design: Using the "this compound" core as a starting point and computationally "growing" fragments onto it to occupy additional pockets in the target's binding site.

These designed ligands can then be evaluated in silico for their predicted binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic feasibility before being synthesized and tested in the laboratory. drughunter.com This iterative cycle of design, computational evaluation, and experimental testing is a powerful strategy for lead optimization. drughunter.com

| Strategy | Description | Application to this compound | Potential Outcome |

| Pharmacophore-Based Screening | Using a 3D pharmacophore model to search compound libraries for molecules with matching features. | A pharmacophore model derived from "this compound" would be used to screen large chemical databases. | Identification of structurally diverse compounds with a higher likelihood of exhibiting similar biological activity. |

| Molecular Docking | Predicting the preferred orientation of a ligand when bound to a target to form a stable complex. | Docking of "this compound" and its analogs into the active site of a known or predicted biological target. | Estimation of binding affinity and elucidation of key binding interactions to guide further design. |

| Fragment-Based Ligand Design | Designing new ligands by combining or growing small chemical fragments. | The "this compound" core could be used as a starting fragment, with new functional groups computationally added to improve interactions with the target. | Novel ligands with potentially higher potency and improved physicochemical properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of compounds with their biological activity. | A QSAR model could be built using a series of "this compound" analogs with known activities to predict the activity of new designs. | Prioritization of synthetic targets and a deeper understanding of the structure-activity relationship. researchgate.net |

Chemical Reactivity and Derivatization Studies

Functionalization of the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is a key site for chemical modification due to its nucleophilic nature.

N-alkylation of the piperidine nitrogen is a common transformation. Standard procedures involve reacting 3-(2,4-difluorophenyl)piperidine with an alkyl halide in the presence of a base. researchgate.net For instance, N-alkylation can be achieved using an alkyl bromide or iodide in a solvent like anhydrous acetonitrile (B52724) or dimethylformamide (DMF), with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to scavenge the resulting acid. researchgate.net To favor monoalkylation and prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent is often added slowly to maintain an excess of the piperidine starting material. researchgate.net

N-acylation is another important reaction, typically carried out by treating the piperidine with an acyl chloride or anhydride. These reactions are often performed in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. For example, the synthesis of a sulfonamide derivative has been reported by reacting 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2-nitrobenzene-sulfonyl chloride in the presence of triethylamine. nanobioletters.com

Reductive amination is also a viable method for introducing alkyl groups onto the piperidine nitrogen. This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN). nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Reactant 1 | Reactant 2 | Product | Reagents and Conditions | Reference |

| Piperidine | Alkyl bromide or iodide | N-alkylpiperidine | Anhydrous acetonitrile, slow addition of alkyl halide | researchgate.net |

| Piperidine | Alkylating agent | N-alkylpiperidine | K2CO3, dry DMF, room temperature | researchgate.net |

| Piperidine | Alkylating agent | N-alkylpiperidine | NaH, dry DMF, 0 °C to room temperature | researchgate.net |

| 2,4-difluorophenyl(piperidin-4-yl)methanone oxime | 2-nitrobenzene-sulfonyl chloride | (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime | Triethylamine, DCM, 0 °C to room temperature | nanobioletters.com |

| Amine | Aldehyde or Ketone | N-alkyl amine | NaBH(OAc)3, DCE | nih.gov |

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent unwanted side reactions. wikipedia.org Common protecting groups for secondary amines like the one in this compound include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). wikipedia.orgresearchgate.net

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is stable under a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.orgiris-biotech.de The Cbz group is introduced using benzyl (B1604629) chloroformate and is often removed by catalytic hydrogenolysis (e.g., H2, Pd/C). nih.govwikipedia.org

Table 2: Common Protecting Groups for Piperidine Nitrogen and Their Deprotection

| Protecting Group | Reagent for Protection | Reagent for Deprotection | Reference |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc2O) | Trifluoroacetic acid (TFA) or HCl | wikipedia.orgiris-biotech.de |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H2, Pd/C | nih.govwikipedia.org |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Piperidine in DMF | wikipedia.orgiris-biotech.de |

Functionalization of the Piperidine Ring Carbons

Modifying the carbon skeleton of the piperidine ring offers another avenue for creating structural diversity.

The regioselective functionalization of the piperidine ring is a more complex challenge. nih.govresearchgate.net The presence of the 2,4-difluorophenyl group at the 3-position can influence the reactivity of the adjacent C-H bonds. Methods for direct C-H functionalization are an area of active research. nih.govrsc.org

One strategy involves the use of a directing group on the nitrogen atom to guide a metal catalyst to a specific C-H bond. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines at various positions, with the regioselectivity being controlled by the choice of both the catalyst and the nitrogen protecting group. nih.gov Another approach is through the formation of an enamine or enecarbamate from a corresponding piperidone or protected piperidine, which can then react with electrophiles.

Oxidation of the piperidine ring can lead to various products. For instance, oxidation of N-substituted 4-piperidones can yield 2,3-dihydro-4-pyridones. arkat-usa.org While this applies to a piperidone precursor, it highlights a potential transformation pathway. Mercuric acetate (B1210297) has been shown to be an effective reagent for the oxidation of N-alkyl substituted 4-piperidones to the corresponding dihydropyridones in high yield. arkat-usa.org The oxidation of the piperidine ring itself can be challenging, but methods involving hypervalent iodine reagents have been reported for the oxidation of protected piperidines. nih.gov

Reduction of derivatives of this compound can also be performed. For example, if a ketone is present on the piperidine ring, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The stereochemical outcome of such reductions can often be controlled by the choice of reagent and reaction conditions. nih.gov A stereodivergent reduction of 3-substituted 4-piperidinones has been achieved using L-Selectride to give cis-3,4-disubstituted piperidines and Al-isopropoxydiisobutylalane to yield the trans products. nih.gov

Reactions Involving the Difluorophenyl Moiety

The 2,4-difluorophenyl group is generally stable to many reaction conditions used to modify the piperidine ring. However, the fluorine atoms can influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution under certain conditions, although this would require harsh conditions and is generally less common.

The aromatic ring can potentially undergo further electrophilic substitution, but the two fluorine atoms are deactivating, making such reactions more difficult than on an unsubstituted benzene (B151609) ring. The positions for substitution would be directed by the existing substituents.

More commonly, derivatization strategies involving the difluorophenyl ring would be implemented at an earlier stage of the synthesis, before the formation of the piperidine ring. For example, functional groups can be introduced onto the difluorobenzene precursor, which is then used to construct the 3-arylpiperidine skeleton.

Synthesis of Conjugates and Hybrid Molecules

The secondary amine of the piperidine ring serves as a highly versatile functional handle for the synthesis of conjugates and hybrid molecules. This nitrogen can be readily alkylated or acylated to attach a wide variety of molecular fragments, including pharmacophores, linkers for bioconjugation, or moieties that modulate the physicochemical properties of the parent compound. researchgate.netbeilstein-journals.org

A key example of this derivatization is the synthesis of sulfonamide-containing piperidine derivatives. For instance, a compound structurally related to the core of interest, (2,4-difluorophenyl)(piperidin-4-yl)methanone (B1355115) oxime, has been used to synthesize a novel sulfonamide. nanobioletters.com The reaction involves treating the piperidine derivative with 2-nitrobenzene-sulfonyl chloride in the presence of triethylamine to yield the corresponding N-sulfonylated product. nanobioletters.com This strategy highlights how the piperidine nitrogen can be functionalized to create more complex hybrid molecules.

The following table outlines a representative synthesis of an N-sulfonylated piperidine derivative, demonstrating a common conjugation strategy applicable to this compound.

| Starting Material | Reagent | Base | Solvent | Product |

| (2,4-difluorophenyl)(piperidin-4-yl)methanone oxime | 2-Nitrobenzene-sulfonyl chloride | Triethylamine | Dichloromethane (DCM) | ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) nanobioletters.com |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including "3-(2,4-Difluorophenyl)piperidine". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and the connectivity of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that reveal the connectivity of the carbon skeleton and the attached protons. In ¹H NMR, the chemical shift, integration, and multiplicity of the signals provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. For piperidine (B6355638) and its derivatives, the protons on the piperidine ring typically appear in specific regions of the spectrum. hmdb.caspectrabase.com

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in "this compound" gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of individual carbon signals. libretexts.org

A representative, though not specific to the title compound, set of spectral data for a related piperidine derivative shows characteristic chemical shifts. For example, in the ¹H NMR spectrum of a similar compound, signals for the aromatic protons appear in the downfield region, while the protons of the piperidine ring are found in the upfield region. rsc.org The ¹³C NMR spectrum would show distinct signals for the aromatic carbons, with those bonded to fluorine exhibiting characteristic splitting, and separate signals for each of the carbons in the piperidine ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.67-6.89 | 159.6-113.9 |

| Piperidine CH₂ | 3.79-1.47 | 67.2-24.5 |

Note: This table is illustrative and based on a related structure. Actual chemical shifts for this compound may vary.

Given the presence of two fluorine atoms in "this compound," Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally valuable tool for its characterization. wikipedia.orgslideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. wikipedia.orgnih.gov The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atoms. wikipedia.org This technique can confirm the presence and number of fluorine atoms and provide insights into their substitution pattern on the phenyl ring. The coupling between the two non-equivalent fluorine atoms and with neighboring protons provides additional structural information. wikipedia.orgrsc.org The large chemical shift dispersion in ¹⁹F NMR often simplifies the spectrum and allows for clear analysis, even in complex molecules. wikipedia.orgrsc.org

For unambiguous structural assignment, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.